5-Bromo-7-chloro-2-methylbenzo[d]thiazole
Description
5-Bromo-7-chloro-2-methylbenzo[d]thiazole is a halogenated benzothiazole derivative featuring bromine and chlorine substituents at positions 5 and 7, respectively, and a methyl group at position 2. Benzothiazoles are heterocyclic compounds with a sulfur and nitrogen atom in their aromatic ring, contributing to their diverse electronic properties and biological activities. This compound’s unique substitution pattern may enhance its utility in medicinal chemistry, particularly in targeting G-quadruplex structures or acting as a pharmacophore in drug design .
Properties
CAS No. |
1427444-38-9 |
|---|---|
Molecular Formula |
C8H5BrClNS |
Molecular Weight |
262.55 g/mol |
IUPAC Name |
5-bromo-7-chloro-2-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C8H5BrClNS/c1-4-11-7-3-5(9)2-6(10)8(7)12-4/h2-3H,1H3 |
InChI Key |
MIUWVJBOWCCLLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C(=CC(=C2)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-chloro-2-methylbenzo[d]thiazole can be achieved through several methods. One common approach involves the bromination and chlorination of 2-methylbenzothiazole. The reaction typically involves the use of bromine and chlorine reagents under controlled conditions to introduce the bromine and chlorine atoms at the desired positions on the benzothiazole ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a solid form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-chloro-2-methylbenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium ethoxide and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
5-Bromo-7-chloro-2-methylbenzo[d]thiazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Industry: It is used in the production of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-7-chloro-2-methylbenzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, benzothiazole derivatives have been shown to inhibit monoamine oxidase enzymes, which are involved in the metabolism of neurotransmitters. This inhibition can have therapeutic implications for neuropsychiatric and neurodegenerative disorders.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The positions and types of substituents on benzothiazoles critically affect their electronic conjugation and molecular interactions. Below is a comparative analysis of key analogs:
Key Observations :
- In contrast, 5-Bromo-2-methylbenzothiazole lacks chlorine, leading to weaker electron withdrawal but improved π-conjugation .
- Structural Flexibility : Compounds with –CH₂ linkers (e.g., TH2 in ) exhibit reduced π-delocalization compared to fully conjugated systems like the target compound .
- Biological Activity: The presence of both Br and Cl in the target compound may synergistically improve binding affinity to hydrophobic enzyme pockets, a feature absent in mono-halogenated analogs like 7-Bromo-2-methylbenzo[d]thiazole .
Pharmacological Potential
- G-Quadruplex Interactions : The planar crescent shape of thiazole peptides (e.g., TH3 in ) is critical for selective G-quadruplex binding. The target compound’s planar structure and halogen substituents may mimic this behavior .
- Antimicrobial Activity : Analogs like 4-Bromo-2-chlorobenzo[d]thiazole show antifungal properties, suggesting the target compound’s dual halogenation could enhance broad-spectrum activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
